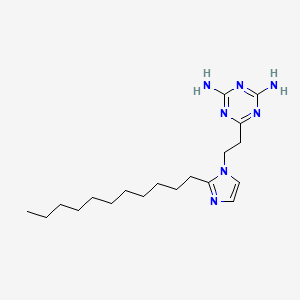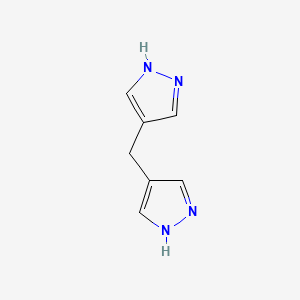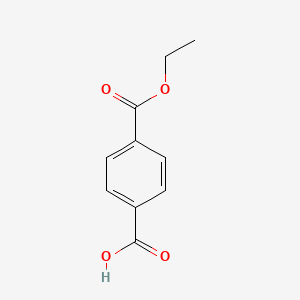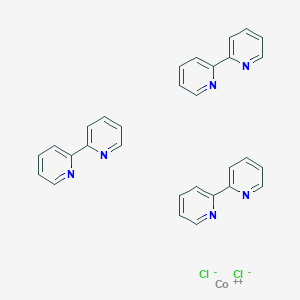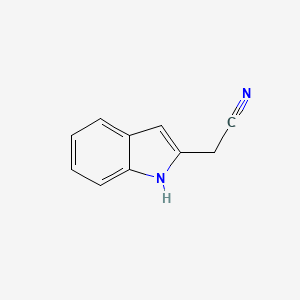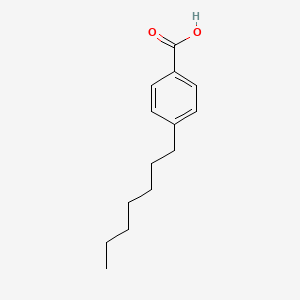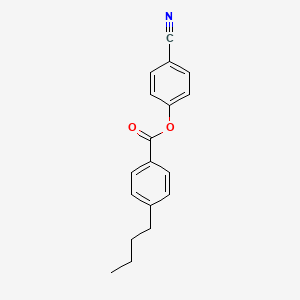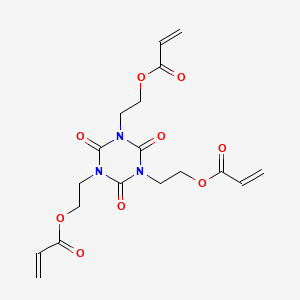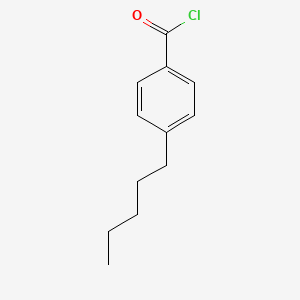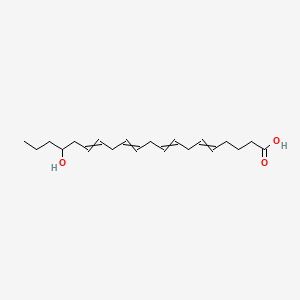
17-Hydroxyicosa-5,8,11,14-tetraenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17(S)-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid, commonly known as 17-Hydroxyicosa-5,8,11,14-tetraenoic acid, is a bioactive lipid derived from arachidonic acid. It is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation, immunity, and cell signaling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxyicosa-5,8,11,14-tetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. Lipoxygenases, particularly 15-lipoxygenase, catalyze the oxygenation of arachidonic acid to produce this compound. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to mimic the natural enzymatic environment.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods using genetically engineered microorganisms that express the necessary lipoxygenase enzymes. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications.
化学反应分析
Types of Reactions: 17-Hydroxyicosa-5,8,11,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can convert this compound into less active metabolites.
Substitution: Functional groups on the molecule can be substituted to create derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.
Substitution: Various nucleophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of dihydroxy-eicosatetraenoic acids.
Reduction: Formation of hydroxy-eicosatetraenoic acids with altered double bond configurations.
Substitution: Formation of ester or amide derivatives.
科学研究应用
17-Hydroxyicosa-5,8,11,14-tetraenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a standard for analytical methods to study lipid oxidation products.
Biology: Investigated for its role in cell signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular diseases, and cancer.
Industry: Utilized in the development of diagnostic assays and as a biomarker for oxidative stress.
作用机制
17-Hydroxyicosa-5,8,11,14-tetraenoic acid exerts its effects through various molecular targets and pathways:
Molecular Targets: Binds to specific receptors on cell membranes, such as G-protein coupled receptors.
Pathways Involved: Activates signaling pathways like the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. It also modulates the activity of enzymes involved in the metabolism of other eicosanoids.
相似化合物的比较
15(S)-Hete: Another hydroxy-eicosatetraenoic acid with similar biological activities but different receptor affinities.
12(S)-Hete: Known for its role in platelet aggregation and vascular functions.
5(S)-Hete: Involved in leukotriene synthesis and has potent inflammatory effects.
Uniqueness of 17-Hydroxyicosa-5,8,11,14-tetraenoic acid: this compound is unique due to its specific binding affinities and its role in modulating distinct signaling pathways. Its effects on inflammation and cell proliferation make it a valuable compound for therapeutic research.
属性
IUPAC Name |
17-hydroxyicosa-5,8,11,14-tetraenoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPIPPRXLIDJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
